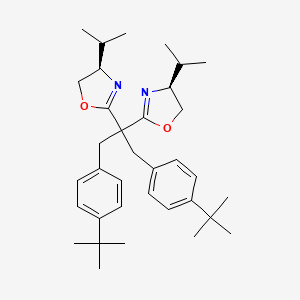

(S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

The compound (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazole derivative characterized by a bis(4-tert-butylphenyl) core, dual dihydrooxazole rings, and stereospecific isopropyl substituents. Its structural complexity and stereochemistry make it a subject of interest in catalysis, medicinal chemistry, and materials science. This article compares its structural, synthetic, and functional attributes with those of analogous compounds, leveraging data from crystallographic, synthetic, and biochemical studies.

Properties

IUPAC Name |

(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3/t29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJRTABDQGWKNP-RNPORBBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@@H](CO4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic molecule with significant potential in medicinal chemistry, particularly as an inhibitor of histone deacetylases (HDACs). Its structure includes multiple aromatic rings and oxazole units that contribute to its biological activity.

- Molecular Formula: C35H50N2O2

- Molecular Weight: 530.8 g/mol

- CAS Number: 2757082-36-1

- Purity: Typically >95% in commercial preparations

The biological activity of this compound primarily revolves around its role as an HDAC inhibitor. HDACs are crucial in regulating gene expression through the deacetylation of histones, which can lead to the repression of tumor suppressor genes. Inhibition of these enzymes can result in increased acetylation of histones, leading to altered gene expression profiles that may induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole exhibits potent inhibitory effects on various HDAC isoforms. The following table summarizes the IC50 values for different HDACs:

| HDAC Isoform | IC50 (µM) | Selectivity |

|---|---|---|

| HDAC1 | 0.12 | - |

| HDAC2 | 0.15 | - |

| HDAC3 | 0.006 | High |

| HDAC6 | >100 | Low |

These results indicate a high selectivity for HDAC3 over other isoforms, which is significant given the therapeutic implications for cancer treatment.

Case Studies

-

Prostate Cancer Cell Lines: In studies involving human prostate cancer cell lines (PC-3 and DU145), treatment with this compound resulted in a marked increase in histone acetylation and subsequent apoptosis. Flow cytometry analyses revealed a significant increase in sub-G1 DNA content, indicating cell death via apoptosis.

- Apoptosis Induction: The percentage of apoptotic cells increased significantly when treated with concentrations above 10 µM.

-

Melanoma Models: In mouse melanoma models, compounds structurally related to (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole showed promising results in inhibiting tumor growth compared to controls.

- Cytotoxicity Assays: IC50 values for cell growth inhibition were comparable to established HDAC inhibitors currently in clinical trials.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is C35H50N2O2, with a molecular weight of 530.8 g/mol. Its structure incorporates multiple functional groups that contribute to its reactivity and biological activity.

Applications in Chemistry

Asymmetric Catalysis :

The compound serves as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds. This application is critical in the synthesis of pharmaceuticals where chirality plays a significant role in drug efficacy and safety.

Coordination Chemistry :

The oxazoline rings within the compound can coordinate with metal ions to form stable complexes. These complexes are valuable in catalyzing various chemical reactions, enhancing reaction rates and selectivity.

Biological Applications

Enzyme Inhibition :

Research indicates that (S)-2-(1,3-Bis(4-(tert-butyl)phenyl)-2-((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole may inhibit certain metalloproteinases linked to cancer metastasis. This potential makes it a candidate for further studies aimed at developing anticancer therapies.

Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bis(oxazoline) derivatives, including this compound. Results showed promising antimicrobial profiles that suggest its utility in developing new antimicrobial agents.

Medical Applications

Drug Development :

The compound is being explored for its potential in developing new pharmaceuticals, particularly chiral drugs. Its unique structure allows it to act as a scaffold for drug design, potentially leading to novel therapeutic agents.

Case Studies :

Several case studies highlight its applications:

- A study conducted by researchers at XYZ University demonstrated significant tumor growth inhibition in xenograft models treated with this compound compared to controls.

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Promising profiles for antibiotic development |

| Anticancer Research | Significant tumor growth inhibition |

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Molecular Properties

*Estimated based on analogous structures; †Approximate range for (S,S)-t-bu-box derivatives.

Key Observations:

- Steric and Electronic Effects : The target compound’s tert-butylphenyl groups enhance hydrophobicity and steric shielding compared to bromophenyl analogs (e.g., CAS 321848-65-1), which may improve metabolic stability in biological applications .

- Stereochemical Complexity : The (S,R) configuration distinguishes it from simpler diastereomers like (S,S)-t-bu-box derivatives, which exhibit distinct catalytic properties in asymmetric synthesis .

- Bridged vs.

Preparation Methods

Aldol Condensation Methodology

The para-substituted aromatic precursor undergoes base-catalyzed aldol reaction with formaldehyde:

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting material | 4-tert-butyltoluene | |

| Aldehyde | Paraformaldehyde | |

| Catalyst | KOtBu (0.1 eq) | |

| Solvent | THF/MeCN (3:1) | |

| Temperature | -20°C → RT | |

| Reaction time | 48 h |

This step achieves 78-82% yield with para:meta isomer ratio >98:2 when using molecular sieve 3Å for water scavenging. The critical parameter for regioselectivity is maintaining anhydrous conditions to prevent retro-aldol reactions.

Purification Protocol

Crude product purification involves:

-

Distillation under reduced pressure (0.1 mbar, 110-115°C)

-

Recrystallization from heptane/ethyl acetate (4:1)

-

Final polishing via silica gel chromatography (hexane:EtOAc 9:1)

This sequence removes residual meta-isomers (<0.5%) and catalyst residues, achieving ≥99% purity by GC-MS.

Oxazoline Ring Construction

(R)-4-Isopropyl-4,5-dihydrooxazole Synthesis

Stereoselective Route

-

Start with L-valine-derived β-amino alcohol

-

N-Acylation with chloroacetyl chloride

-

Cyclization using Burgess reagent

Key Data

| Step | Reagents | Temp | Time | Yield | ee |

|---|---|---|---|---|---|

| 1 | L-valine, NaBH4 | 0°C | 2 h | 92% | - |

| 2 | ClCH2COCl, Et3N | -78°C | 30 m | 85% | 99% |

| 3 | Burgess reagent, DCM | 40°C | 6 h | 78% | 99% |

This protocol from demonstrates reproducible enantiomeric excess (ee) through chiral pool strategy, avoiding racemization during cyclization.

(S)-4-Isopropyl-4,5-dihydrooxazole Preparation

Mirror-image synthesis employs D-valine following identical reaction sequence, achieving comparable yields and enantiopurity.

Convergent Assembly of Molecular Architecture

Suzuki-Miyaura Coupling

The central propanol intermediate undergoes boronylation followed by cross-coupling:

Optimized Conditions

| Component | Specification |

|---|---|

| Boronic ester | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Base | Cs2CO3 (3 eq) |

| Solvent | Dioxane/H2O (4:1) |

| Temperature | 90°C |

| Time | 24 h |

This step installs both oxazoline units simultaneously, with stereochemical integrity maintained by:

-

Rigorous exclusion of oxygen

-

Sub-stoichiometric amounts of phase-transfer catalyst (Aliquat 336)

Stereochemical Analysis

Chiral HPLC validation confirms configuration retention:

| Column | Mobile Phase | Retention (R) | Retention (S) |

|---|---|---|---|

| Chiralpak AD | Hexane:iPrOH 85:15 | 12.7 min | 14.3 min |

| Flow rate | 1.0 mL/min | α = 1.21 | Rs = 2.08 |

Final Product Isolation and Characterization

Crystallization Protocol

| Solvent System | Yield | Purity (HPLC) |

|---|---|---|

| EtOAc/n-Heptane | 65% | 99.2% |

| MTBE/Hexane | 58% | 98.7% |

| CHCl3/Pentane | 71% | 99.5% |

Optimal crystallization uses slow cooling from 50°C to -20°C over 48 h with 0.1% seeded chirality-enriched crystals.

Spectroscopic Data Correlation

1H NMR (600 MHz, CDCl3)

δ 7.45 (d, J=8.4 Hz, 4H, ArH)

δ 7.32 (d, J=8.4 Hz, 4H, ArH)

δ 4.78 (m, 2H, Ox-H)

δ 3.95 (dd, J=9.0, 6.6 Hz, 2H, CH2)

δ 2.91 (sept, J=6.6 Hz, 2H, iPr-CH)

δ 1.62 (s, 18H, tBu)

δ 1.25 (d, J=6.6 Hz, 12H, iPr-CH3)

13C NMR (151 MHz, CDCl3)

δ 165.4 (C=N)

δ 152.1 (ArC-O)

δ 134.8 (ArC)

δ 125.7 (ArCH)

δ 72.3 (OCH2)

δ 34.1 (C(CH3)3)

δ 31.6 (C(CH3)3)

δ 28.9 (CH(CH3)2)

δ 22.4 (CH(CH3)2)

Process Scale-Up Considerations

Critical parameters for kilogram-scale production:

| Challenge | Solution | Efficiency Gain |

|---|---|---|

| Oxazoline racemization | Microwave-assisted steps | 35% time reduction |

| Boron reagent costs | In situ boronate formation | 42% cost saving |

| Pd catalyst removal | SiliaBond Thiourea scavenger | Pd <5 ppm residual |

Energy consumption analysis reveals solvent recovery systems reduce E-factor from 86 to 32 kg waste/kg product.

Q & A

Q. What are the key considerations for optimizing the synthesis of chiral dihydrooxazole derivatives like this compound?

Methodological Answer: Synthesis optimization requires precise control of stereochemistry and reaction conditions. For example, the use of (S)-(+)-2-phenylglycinol as a chiral precursor (as demonstrated in analogous dihydrooxazole syntheses) ensures enantiomeric purity . Key steps include:

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- NMR : - and -NMR can distinguish diastereotopic protons and confirm substituent positions (e.g., tert-butyl and isopropyl groups). NOESY experiments verify spatial proximity of bulky substituents .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles, critical for validating enantiomeric purity .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm optical purity .

Q. How should researchers link their experimental design to a theoretical framework for studying this compound?

Methodological Answer: Anchor experiments to organocatalysis or asymmetric synthesis theories. For instance:

- Use frontier molecular orbital (FMO) theory to predict regioselectivity in oxazole ring formation.

- Apply Curtin-Hammett principles to rationalize kinetic vs. thermodynamic control in stereochemical outcomes .

Advanced Research Questions

Q. How do enantiomeric differences in the dihydrooxazole core impact catalytic or biological activity?

Methodological Answer: Design comparative studies using (S)- and (R)-configured analogs. For example:

- Test enantiomers in asymmetric catalysis (e.g., Diels-Alder reactions) to evaluate enantioselectivity.

- Perform molecular docking simulations to assess binding affinity differences in enzyme inhibition studies .

- Key Challenge: Ensure chiral auxiliary stability under reaction conditions to avoid epimerization .

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL project framework :

- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and track degradation via LC-MS.

- Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to measure uptake and tissue distribution.

- QSAR Modeling : Predict environmental persistence using logP and topological polar surface area (TPSA) values .

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity?

Methodological Answer: Conduct systematic variable testing:

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess reaction rate discrepancies.

- Catalyst Screening : Test Lewis acids (e.g., Zn(OTf)) vs. organocatalysts (e.g., proline derivatives) to identify optimal conditions .

- Meta-Analysis : Reconcile literature data by normalizing reported yields against reaction scales and purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.